2-Oxo-1,3-benzodioxole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

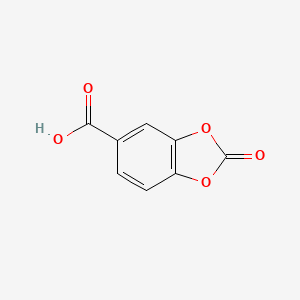

2-Oxo-1,3-benzodioxole-5-carboxylic acid, also known as piperonylic acid, is an organic compound with the molecular formula C8H4O5. It is a derivative of 1,3-benzodioxole and is characterized by the presence of a carboxylic acid group and a ketone group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,3-benzodioxole-5-carboxylic acid typically involves the oxidation of piperonal (heliotropin) using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction is carried out under acidic conditions to facilitate the oxidation process. The general reaction scheme is as follows:

[ \text{C}_8\text{H}_6\text{O}_3 + \text{KMnO}_4 \rightarrow \text{C}_8\text{H}_4\text{O}_5 + \text{MnO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form more complex derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alcohols (for esterification), amines (for amidation)

Major Products:

Oxidation: Formation of more oxidized derivatives

Reduction: Formation of 2-hydroxy-1,3-benzodioxole-5-carboxylic acid

Substitution: Formation of esters and amides of this compound

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of 2-oxo-1,3-benzodioxole-5-carboxylic acid. For instance, novel compounds derived from this structure have shown selective cytotoxicity against A549 lung adenocarcinoma cells. In vitro tests demonstrated that specific substitutions on the benzodioxole scaffold significantly enhanced anticancer activity. Compounds with 4-chlorophenyl and 4-bromophenyl substitutions reduced A549 cell viability to 64% and 61%, respectively, indicating their potential as therapeutic agents against lung cancer .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against multidrug-resistant strains of Staphylococcus aureus. Certain derivatives exhibited potent activity comparable to standard antibiotics like vancomycin. The structure-activity relationship studies revealed that modifications to the benzodioxole core could lead to improved efficacy against resistant bacterial strains .

Agricultural Applications

Auxin Receptor Agonists

Research has identified derivatives of this compound as effective auxin receptor agonists. These compounds promote root growth in plants such as Arabidopsis thaliana and Oryza sativa. The mechanism involves interaction with the TIR1 auxin receptor, enhancing root development and overall plant growth . This property positions these compounds as potential growth regulators in agricultural practices.

Material Science

Corrosion Inhibition

Studies have shown that derivatives of 2-oxo-1,3-benzodioxole can serve as effective corrosion inhibitors for metals. Theoretical calculations suggest that these compounds form protective films on metal surfaces, reducing oxidation rates. Their efficiency as corrosion inhibitors is attributed to their ability to adsorb onto metal surfaces due to their molecular structure .

Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents; Antimicrobial agents | Selective cytotoxicity against A549 cells; Effective against multidrug-resistant S. aureus |

| Agriculture | Auxin receptor agonists | Promotes root growth in Arabidopsis thaliana and Oryza sativa |

| Material Science | Corrosion inhibitors | Forms protective films on metals, reducing oxidation |

Wirkmechanismus

The mechanism of action of 2-Oxo-1,3-benzodioxole-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation and pain. The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and reducing the production of pro-inflammatory molecules .

Vergleich Mit ähnlichen Verbindungen

1,3-Benzodioxole: A parent compound with similar structural features but lacking the carboxylic acid and ketone groups.

3,4-Methylenedioxybenzoic acid: Similar to 2-Oxo-1,3-benzodioxole-5-carboxylic acid but with different functional groups.

Protocatechuic acid methylene ether: Another derivative of 1,3-benzodioxole with distinct chemical properties.

Uniqueness: this compound is unique due to the presence of both a carboxylic acid group and a ketone group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

2-Oxo-1,3-benzodioxole-5-carboxylic acid, commonly known as piperonylic acid , is an organic compound with the molecular formula C8H4O5. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure:

The compound features a benzodioxole core with a carboxylic acid and a ketone functional group, which contribute to its reactivity and biological properties.

Synthesis:

The synthesis typically involves the oxidation of piperonal using strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions. The general reaction can be represented as:

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: It has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. By blocking COX activity, the compound reduces the production of pro-inflammatory molecules.

- Antioxidant Activity: Research indicates that it exhibits antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in biological systems.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against certain bacterial strains in vitro.

Anticancer Properties

Recent investigations have highlighted its potential as an anticancer agent. In vitro assays have indicated that this compound can induce apoptosis in cancer cell lines while exhibiting minimal toxicity towards normal cells. The following table summarizes some key findings:

Antidiabetic Effects

In vivo studies have evaluated the antidiabetic potential of derivatives related to this compound. One study reported that a derivative significantly reduced blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL after treatment .

Case Studies

- Antidiabetic Study : A study investigated the effects of benzodioxol derivatives on blood glucose levels in diabetic mice. Compound IIc was particularly effective, showcasing a significant reduction in glucose levels compared to the control group .

- Anticancer Efficacy : Another research focused on various benzodioxole derivatives demonstrated that compounds with structural similarities to this compound exhibited potent anticancer activity across multiple cell lines while sparing normal cells .

Eigenschaften

IUPAC Name |

2-oxo-1,3-benzodioxole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O5/c9-7(10)4-1-2-5-6(3-4)13-8(11)12-5/h1-3H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXFZLVSVPKULX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.